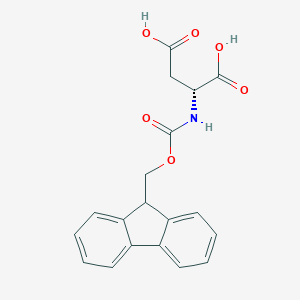

Fmoc-D-Asp-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDTXRUIZMTBNV-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426525 | |

| Record name | Fmoc-D-Asp-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136083-57-3 | |

| Record name | Fmoc-D-Asp-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136083-57-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chirality Advantage: A Technical Guide to the Role of D-Amino Acids in Peptide Structure and Function

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids into peptides represents a paradigm shift in therapeutic peptide design. While nature predominantly utilizes L-amino acids, the strategic substitution with their D-enantiomers provides a powerful tool to overcome the inherent limitations of peptide-based drugs, namely their susceptibility to enzymatic degradation. This in-depth technical guide explores the core principles of D-amino acid incorporation, detailing its effects on peptide structure, stability, and function, and provides practical insights for the development of next-generation peptide therapeutics.

The Fundamental Impact of D-Amino Acids on Peptide Stability

The primary and most significant advantage of incorporating D-amino acids is the profound increase in peptide stability against proteolysis.[1] Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity, primarily recognizing and degrading peptides composed of L-amino acids.[2] The introduction of a D-amino acid, with its mirror-image stereochemistry, creates a peptide bond that is resistant to cleavage by most endogenous proteases.[2] This steric hindrance prevents the peptide from fitting correctly into the enzyme's active site, thereby inhibiting degradation.

This enhanced stability translates directly to a longer in-vivo half-life and improved bioavailability, critical parameters for the therapeutic efficacy of any drug. Peptides containing D-amino acids are not easily degraded by proteases, leading to a longer circulation time in the body.

Quantitative Analysis of Peptide Stability

The following table summarizes comparative data on the stability of L-peptides versus their D-amino acid-containing counterparts in the presence of proteases or serum.

| Peptide Sequence | Modification | Assay Condition | Half-life (t½) | Reference |

| KKVVFKVKFKK (L-form) | None | Serum | Not specified, but rapidly degraded | |

| KKVVFKVKFKK (D-enantiomer) | All L-amino acids replaced with D-amino acids | Serum | Significantly improved stability | |

| RDP215 (L-form) | None | Human Serum | Unstable | |

| 9D-RDP215 | 9 L-amino acids replaced with D-amino acids | Human Serum | No degradation observed | |

| Peptide 1 (Tamra-labeled) | L-amino acids | Blood Plasma | 43.5 h | |

| Peptide 2 (Tamra-labeled) | L-amino acids | Blood Plasma | 3.2 h | |

| Peptide 3 (Tamra-labeled) | L-amino acids | Blood Plasma | 50.5 h | |

| Peptide 4 (Tamra-labeled) | L-amino acids | Blood Plasma | > 72 h (approx. 90% intact) | |

| GSH (L-form) | None | In vivo (plasma) | Not specified | |

| N-methylated GSH | N-methylation | In vivo (plasma) | 16.8-fold increase compared to native GSH |

Influence of D-Amino Acids on Peptide Structure and Conformation

The introduction of a D-amino acid can significantly alter the local and global conformation of a peptide. While L-amino acids naturally favor right-handed α-helices, the incorporation of a D-amino acid can disrupt this structure or induce left-handed helical turns. This conformational change can have a profound impact on the peptide's biological activity.

In some instances, a D-amino acid substitution can lead to a more rigid and defined structure, which may enhance binding affinity to a target receptor. However, if the native L-conformation is critical for receptor recognition, a D-amino acid substitution can also lead to a decrease or complete loss of activity. Therefore, the position and type of D-amino acid substitution must be carefully considered in the design of bioactive peptides. For example, substitutions in the middle of a sequence are more likely to disrupt an α-helical structure than substitutions at the termini.

Impact on Receptor Binding and Biological Function

The effect of D-amino acid incorporation on receptor binding is highly context-dependent. In some cases, the D-enantiomer of a peptide can exhibit a higher binding affinity for its target compared to the native L-peptide. This can be attributed to a more favorable binding conformation or altered "on" and "off" rates.

A notable example is the opioid peptide Dermorphin , a natural heptapeptide containing a D-alanine residue. This single D-amino acid is crucial for its high potency and selectivity for the mu-opioid receptor. The L-alanine counterpart of Dermorphin is significantly less active.

Conversely, for many antimicrobial peptides (AMPs), which often act by disrupting the bacterial cell membrane rather than binding to a specific chiral receptor, the overall amphipathic structure is more critical than the chirality of individual amino acids. In these cases, the D-enantiomer of the peptide can retain full antimicrobial activity while benefiting from increased resistance to bacterial proteases.

Quantitative Analysis of Receptor Binding Affinity

The following table provides examples of binding affinities for D-amino acid-containing peptides. A direct comparison with their L-counterparts is often challenging to find in a single study.

| Peptide/Compound | Target | Affinity Metric | Value | Reference |

| Peptide-1 | SARS-CoV-2 RBD | Kd | 19 nM | |

| Peptide-1 | NRP1 | Kd | 32 nM | |

| Dermorphin | Mu-opioid receptor | Agonist | High potency and selectivity | |

| Methazolamide | Bovine Carbonic Anhydrase II | Kd | 5.4 ± 0.085 µM | |

| Brinzolamide | Bovine Carbonic Anhydrase II | Kd | 1.2 ± 0.44 µM | |

| Dorzolamide HCl | Bovine Carbonic Anhydrase II | Kd | 2.08 ± 0.63 µM | |

| Methazolamide | Bovine Carbonic Anhydrase II | IC50 | 0.148 ± 0.024 µM | |

| Brinzolamide | Bovine Carbonic Anhydrase II | IC50 | 0.129 ± 0.015 µM | |

| Dorzolamide HCl | Bovine Carbonic Anhydrase II | IC50 | 0.092 ± 0.01 µM | |

| Mafenide HCl | Bovine Carbonic Anhydrase II | IC50 | 1.715 ± 0.16 µM |

Signaling Pathways and Mechanisms of Action

The functional consequences of D-amino acid incorporation are directly linked to their interaction with biological signaling pathways.

Dermorphin and the Mu-Opioid Receptor Pathway

Dermorphin exerts its potent analgesic effects by activating the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon binding, Dermorphin induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. This, in turn, leads to the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The overall effect is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, resulting in analgesia.

Antimicrobial Peptides and Membrane Disruption

Many D-amino acid-containing antimicrobial peptides (AMPs) do not rely on specific receptor-mediated signaling. Instead, their mechanism of action involves direct interaction with and disruption of the bacterial cell membrane. Cationic AMPs are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization, pore formation, and ultimately cell death. Common models for this process include the "barrel-stave," "toroidal pore," and "carpet" models.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

SPPS is the standard method for synthesizing peptides, including those containing D-amino acids. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials:

-

Rink Amide resin

-

Fmoc-protected L- and D-amino acids

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)

-

Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF. Wash the resin thoroughly with DMF, DCM, and DMF.

-

Amino Acid Coupling:

-

Activate the desired Fmoc-protected amino acid (L- or D-) by dissolving it with HBTU in DMF and adding DIPEA.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

An In-depth Technical Guide to Fmoc Protecting Group Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Introduced by Carpino and Han in 1972, the Fmoc group's popularity stems from its unique characteristic of being stable under acidic conditions while being easily cleaved by mild bases.[3][4] This orthogonality with acid-labile side-chain protecting groups allows for the selective deprotection of the α-amino group of an amino acid, a critical step in the stepwise elongation of a peptide chain.[1]

The Fmoc group consists of a fluorenyl ring system linked to a methoxycarbonyl group. This structure imparts several advantageous features:

-

Base Lability: The Fmoc group is readily removed by secondary amines, most commonly piperidine, through a β-elimination mechanism.

-

Acid Stability: It is resistant to cleavage by strong acids like trifluoroacetic acid (TFA), which is typically used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

-

UV Absorbance: The fluorenyl moiety exhibits strong UV absorbance, which can be utilized to monitor the progress of the deprotection reaction in real-time during automated peptide synthesis.

These properties have established Fmoc chemistry as the preferred method for the synthesis of a wide variety of peptides, including those with post-translational modifications.

The Chemistry of Fmoc Protection

The introduction of the Fmoc group to the α-amino group of an amino acid is a crucial first step in preparing the building blocks for peptide synthesis. This reaction involves the formation of a stable carbamate linkage.

Mechanism of Fmoc Protection

The protection of an amine with the Fmoc group is typically achieved by reacting the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.

Mechanism of Fmoc Protection of an Amino Acid.

Experimental Protocol: Fmoc Protection of an Amino Acid

The following is a general protocol for the protection of an amino acid using Fmoc-OSu.

Materials:

-

Amino acid

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

10% Sodium carbonate solution

-

Dioxane

-

Dilute Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.

-

Addition of Fmoc-OSu: To the amino acid solution, add a solution of Fmoc-OSu (typically 1.1 equivalents) in dioxane.

-

Reaction: Stir the resulting mixture vigorously at room temperature for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, acidify the mixture to a pH of approximately 2 with dilute HCl.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Fmoc-protected amino acid.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

The Chemistry of Fmoc Deprotection

The key to the utility of the Fmoc group in SPPS is its facile removal under mild basic conditions, which leaves acid-labile side-chain protecting groups intact.

Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine. This generates a carbanion, which is stabilized by the aromatic fluorenyl system. The carbanion then undergoes a β-elimination to release the free amine, carbon dioxide, and dibenzofulvene (DBF). The liberated DBF is a reactive electrophile and is trapped by the excess amine base to form a stable adduct, driving the reaction to completion.

Mechanism of Fmoc Deprotection by Piperidine.

Experimental Protocol: Fmoc Deprotection in SPPS

The following is a standard protocol for the removal of the Fmoc group from a resin-bound peptide during SPPS.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 2-5 minutes at room temperature.

-

Filtration: Filter the deprotection solution from the resin.

-

Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5-10 minutes.

-

Filtration: Filter the deprotection solution.

-

Washing: Wash the resin thoroughly with several portions of DMF to remove the piperidine and the DBF-piperidine adduct. The resin is now ready for the next amino acid coupling step.

Quantitative Data on Fmoc Lability

The rate of Fmoc deprotection is influenced by several factors, including the choice of base, its concentration, and the solvent.

Deprotection Kinetics with Different Bases

The following table summarizes the deprotection kinetics of Fmoc-L-Leucine-OH and Fmoc-L-Arginine(Pbf)-OH with different deprotection reagents.

| Deprotection Reagent | Amino Acid | 3 min (%) | 7 min (%) | 10 min (%) |

| 20% 4-Methylpiperidine in DMF | Fmoc-L-Leucine-OH | ~80 | >95 | >95 |

| 20% Piperidine in DMF | Fmoc-L-Leucine-OH | ~80 | >95 | >95 |

| 10% Piperazine in 9:1 DMF/EtOH | Fmoc-L-Leucine-OH | ~80 | >95 | >95 |

| 20% 4-Methylpiperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | ~70 | ~90 | >95 |

| 20% Piperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | ~70 | ~90 | >95 |

| 10% Piperazine in 9:1 DMF/EtOH | Fmoc-L-Arginine(Pbf)-OH | <50 | ~70 | ~80 |

| Data adapted from a study on deprotection kinetics. |

Lability of the Fmoc Group under Various Conditions

The stability of the Fmoc group is dependent on the base and solvent used.

| Compound | Base | Solvent | Time (min) | Deprotection (%) |

| Fmoc-Gly-PS | 10% Morpholine | DCM | 240 | 18 |

| Fmoc-Gly-PS | 10% Morpholine | DMF | 240 | 75 |

| Fmoc-Gly-PS | 50% Morpholine | DCM | 240 | 100 |

| Fmoc-Val | 50% Morpholine | DMF | 1 | 50 |

| Fmoc-Gly-PS | 10% Piperidine | DCM | 240 | 100 |

| Fmoc-Val | 20% Piperidine | DMF | 0.1 | 50 |

| Data compiled from various sources. |

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow

Fmoc chemistry is the foundation of modern SPPS. The synthesis is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin).

General Workflow of Fmoc-Based Solid-Phase Peptide Synthesis.

Common Side Reactions in Fmoc Chemistry

While Fmoc chemistry is generally robust, several side reactions can occur, potentially impacting the purity and yield of the final peptide.

Aspartimide Formation

This is one of the most common side reactions, occurring at aspartic acid (Asp) residues. The backbone amide nitrogen can attack the side-chain ester of Asp, forming a cyclic imide. This can lead to racemization and the formation of β- and iso-aspartyl peptides.

Mitigation Strategies:

-

Use of sterically hindered side-chain protecting groups for Asp, such as O-tert-butyl (OtBu).

-

Addition of an acidic additive like 1-hydroxybenzotriazole (HOBt) to the deprotection solution.

Diketopiperazine (DKP) Formation

This side reaction is prevalent at the dipeptide stage, especially when proline is the second amino acid. The N-terminal amino group of the dipeptide can attack the ester linkage to the resin, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine.

Mitigation Strategies:

-

Use of sterically hindered resins like 2-chlorotrityl chloride resin.

-

Coupling of a pre-formed dipeptide instead of single amino acids for the first two residues.

Racemization

The loss of stereochemical integrity at the α-carbon of an amino acid can occur during the activation and coupling steps, particularly for residues like cysteine and histidine.

Mitigation Strategies:

-

Use of coupling reagents known to suppress racemization, such as those based on HOBt or Oxyma.

-

Careful control of the amount of base used during the coupling reaction.

Common Side Reactions in Fmoc Chemistry and Their Mitigation.

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry. Its unique combination of base lability and acid stability provides the foundation for an orthogonal synthesis strategy that has enabled the routine and automated synthesis of complex peptides. A thorough understanding of the chemistry of Fmoc protection and deprotection, along with an awareness of potential side reactions and their mitigation, is crucial for researchers, scientists, and drug development professionals to achieve high yields and purity in their synthetic endeavors.

References

Fmoc-D-Asp(OtBu)-OH: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of the building blocks used in peptide synthesis is paramount. This in-depth technical guide provides a detailed overview of the physical and chemical properties of Fmoc-D-Asp(OtBu)-OH, a crucial derivative of aspartic acid for solid-phase peptide synthesis (SPPS). This guide includes key experimental protocols and spectroscopic data to facilitate its effective use in the laboratory.

Core Physical and Chemical Properties

Fmoc-D-Asp(OtBu)-OH, with the systematic IUPAC name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, is a white to off-white crystalline powder.[1] Its chemical structure features a base-labile Fmoc (fluorenylmethyloxycarbonyl) protecting group on the α-amino group and an acid-labile tert-butyl (OtBu) ester protecting the side-chain carboxyl group. This orthogonal protection scheme is fundamental to its application in Fmoc-based solid-phase peptide synthesis.

| Property | Value | References |

| CAS Number | 112883-39-3 | [1][2][3] |

| Molecular Formula | C23H25NO6 | [1] |

| Molecular Weight | 411.45 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 98-101 °C | |

| Purity | Typically ≥98% (HPLC) | |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP). | |

| Storage | Store in a cool, dry place, protected from light. Recommended storage temperatures range from room temperature to -20°C for long-term stability. |

Spectroscopic Data

While specific spectral data can vary slightly between batches and analytical conditions, the following provides a general overview of the expected spectroscopic characteristics for Fmoc-D-Asp(OtBu)-OH.

1H NMR Spectroscopy

A Certificate of Analysis for Fmoc-D-Asp(OtBu)-OH indicates that the 1H NMR spectrum is consistent with its chemical structure. Although a detailed peak list is not provided, the expected proton signals would correspond to the protons of the Fmoc group, the aspartic acid backbone, and the tert-butyl ester.

13C NMR Spectroscopy

The 13C NMR spectrum would be expected to show distinct signals for each of the 23 carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and ester, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the aspartic acid residue and the tert-butyl group.

Mass Spectrometry

Mass spectrometry data for Fmoc-D-Asp(OtBu)-OH would confirm its molecular weight. A high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. For instance, a certificate of analysis for a similar compound, the L-isomer, shows a calculated exact mass of 411.1682.

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Asp(OtBu)-OH is a standard building block in SPPS. The following sections detail the key experimental steps for its incorporation into a growing peptide chain.

Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the peptide chain is a critical step to allow for the coupling of the next amino acid. This is typically achieved using a solution of piperidine in a polar aprotic solvent.

Methodology:

-

Resin Swelling: The peptide-resin is swelled in an appropriate solvent, typically DMF, for 15-30 minutes.

-

Piperidine Treatment: The resin is treated with a 20-50% solution of piperidine in DMF.

-

Agitation: The mixture is agitated at room temperature for a specified period, usually 5-20 minutes. A two-step deprotection (e.g., 2 minutes followed by a second treatment of 5-10 minutes) can be employed to ensure complete removal.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling

Following Fmoc deprotection, the free N-terminal amine of the peptide-resin is coupled with the carboxyl group of the incoming Fmoc-D-Asp(OtBu)-OH. This reaction is facilitated by activating agents to form a reactive ester in situ.

Methodology:

-

Activation: Fmoc-D-Asp(OtBu)-OH is pre-activated by dissolving it in DMF with a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and an additive like HOBt (Hydroxybenzotriazole), in the presence of a tertiary amine base like DIPEA (N,N-Diisopropylethylamine).

-

Coupling Reaction: The activated amino acid solution is added to the deprotected peptide-resin.

-

Agitation: The reaction mixture is agitated at room temperature for 1-2 hours, or until a completion test (e.g., ninhydrin test) indicates the absence of free primary amines.

-

Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups, including the OtBu group of the aspartic acid residue, are removed. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).

Methodology:

-

Resin Preparation: The fully assembled peptide-resin is washed with a solvent like DCM and dried under vacuum.

-

Cleavage Cocktail: A cleavage cocktail is prepared, typically consisting of 95% TFA, with the remaining 5% being a mixture of scavengers (e.g., water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT)) to quench reactive cationic species generated during deprotection.

-

Cleavage Reaction: The peptide-resin is treated with the cleavage cocktail at room temperature for 2-4 hours.

-

Peptide Precipitation: The resin is filtered off, and the peptide is precipitated from the TFA solution by the addition of cold diethyl ether.

-

Isolation: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried.

Conclusion

Fmoc-D-Asp(OtBu)-OH is an indispensable reagent in the synthesis of peptides for research and pharmaceutical development. Its well-defined physical and chemical properties, coupled with established protocols for its use in SPPS, make it a reliable component for the introduction of D-aspartic acid residues. This guide provides the foundational knowledge required for its successful application, empowering researchers to advance their peptide-based projects.

References

A Technical Guide to Fmoc-D-Aspartic Acid Derivatives in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid (Fmoc-D-Asp-OH) and its side-chain protected derivatives, which are critical building blocks in solid-phase peptide synthesis (SPPS). The inclusion of D-amino acids, such as D-aspartic acid, can confer unique and advantageous properties to synthetic peptides, including increased resistance to enzymatic degradation and altered conformational structures, thereby enhancing their therapeutic potential.

This document details the chemical and physical properties of these compounds, their applications in peptide synthesis, and protocols for their use. A significant focus is placed on understanding and mitigating the primary side reaction associated with aspartic acid residues in Fmoc-SPPS: aspartimide formation.

Core Compound Data

The selection of the appropriate Fmoc-D-aspartic acid derivative is crucial for the success of a peptide synthesis campaign. The choice between the unprotected form and a side-chain protected version depends on the specific peptide sequence and the synthesis strategy. The tert-butyl (OtBu) protected form is widely used due to the acid-lability of the OtBu group, which is compatible with the standard Fmoc-SPPS cleavage conditions.

| Property | This compound | Fmoc-D-Asp(OtBu)-OH |

| Synonym | N-Fmoc-D-aspartic acid | N-α-Fmoc-D-aspartic acid β-t-butyl ester |

| CAS Number | 136083-57-3 | 112883-39-3[1][2][3][4] |

| Molecular Formula | C₁₉H₁₇NO₆ | C₂₃H₂₅NO₆ |

| Molecular Weight | 355.34 g/mol | 411.45 g/mol |

| Appearance | White to off-white powder or crystals | White to beige powder or crystals |

| Melting Point | Not specified | 146-151 °C |

| Storage | 2-8°C, sealed in dry conditions | Room temperature, keep in a dark place, sealed in dry conditions |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound and its derivatives are primarily used in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides temporary protection of the α-amino group and is removed under mild basic conditions, typically with a solution of piperidine in dimethylformamide (DMF). The choice of side-chain protection for the β-carboxyl group is critical to prevent side reactions.

The Challenge of Aspartimide Formation

A major challenge during the synthesis of peptides containing aspartic acid is the formation of a succinimide ring derivative known as an aspartimide. This side reaction is catalyzed by the basic conditions used for Fmoc deprotection. The backbone amide nitrogen of the residue C-terminal to the aspartic acid attacks the side-chain carboxyl group, leading to a cyclic imide.

Aspartimide formation is problematic for several reasons:

-

Formation of Byproducts : The aspartimide ring can be opened by nucleophiles like piperidine or water, resulting in a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide isomer.

-

Racemization : The chiral center of the aspartic acid can epimerize during this process, leading to the incorporation of L-aspartic acid residues.

-

Purification Difficulties : The resulting byproducts often have very similar masses and chromatographic properties to the target peptide, making purification challenging.

-

Chain Termination : In some cases, the aspartimide intermediate can lead to the formation of piperazine-2,5-diones (diketopiperazines), causing termination of the peptide chain elongation.

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible due to the low steric hindrance of the subsequent residue.

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc-D-Asp(OtBu)-OH 98% | 112883-39-3 [sigmaaldrich.com]

The Tert-butyl Ester: A Linchpin in Modern Organic Synthesis and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tert-butyl (t-Bu) ester is a cornerstone protecting group for carboxylic acids in the intricate world of multi-step organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical agents.[1][2] Its widespread adoption stems from a unique combination of robust stability across a range of chemical environments and its facile, selective removal under specific acidic conditions.[3][4] This orthogonality makes it an invaluable tool, allowing for the precise manipulation of multifunctional molecules without unintended reactions.[5] This guide provides a comprehensive overview of the core functions of the tert-butyl ester protecting group, detailed experimental protocols, and quantitative data to inform its strategic application.

Core Function and Strategic Applications

The primary function of the tert-butyl ester is to temporarily mask the reactivity of a carboxylic acid group. This is crucial in complex syntheses where other functional groups must undergo transformation in the presence of a carboxylic acid, which could otherwise interfere through unwanted reactions such as acting as a nucleophile or an acid. The steric hindrance provided by the bulky tert-butyl group effectively shields the carbonyl group from nucleophilic attack.

One of the most significant applications of the tert-butyl ester is in Solid-Phase Peptide Synthesis (SPPS) , specifically within the widely used Fmoc/tBu orthogonal protection strategy. In this approach, the α-amino group of the growing peptide chain is protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the reactive side chains of amino acids like aspartic acid and glutamic acid are protected as tert-butyl esters. This allows for the selective deprotection of the Fmoc group with a base (e.g., piperidine) to enable peptide bond formation, while the tert-butyl esters remain intact. The tert-butyl protecting groups are then removed in the final step under acidic conditions, typically with trifluoroacetic acid (TFA).

Beyond peptide synthesis, tert-butyl esters are instrumental in the synthesis of complex natural products and active pharmaceutical ingredients (APIs), where chemoselectivity is paramount.

Stability and Cleavage: A Quantitative Perspective

The stability of the tert-butyl ester is not absolute and is influenced by the reaction conditions. It is generally stable to basic conditions, nucleophiles, and reducing agents. However, its key attribute is its lability under acidic conditions, which proceeds through a mechanism involving the formation of a stable tert-butyl cation.

Table 1: Stability of Tert-butyl Esters Under Various Conditions

| Condition | Reagent/Solvent | Stability | Notes |

| Basic | Piperidine in DMF (20%) | Stable | Standard condition for Fmoc deprotection in SPPS. |

| Basic | LiOH, NaOH, KOH | Generally Stable | Can be cleaved under harsh basic conditions (e.g., powdered KOH in THF). |

| Nucleophilic | Amines, Alcohols | Stable | The steric bulk of the t-Bu group prevents nucleophilic attack. |

| Reductive | H₂, Pd/C | Stable | Orthogonal to benzyl ester deprotection via hydrogenolysis. |

| Acidic (Mild) | Acetic Acid | Generally Stable | Cleavage is slow or incomplete. |

| Acidic (Strong) | Trifluoroacetic Acid (TFA) | Labile | Standard reagent for deprotection. |

| Acidic (Strong) | HCl in organic solvent | Labile | Effective for deprotection. |

| Lewis Acidic | ZnBr₂ in DCM | Labile | Can offer chemoselectivity over other acid-labile groups. |

| Lewis Acidic | Ytterbium triflate | Labile | Catalytic and mild deprotection. |

Table 2: Typical Cleavage Conditions for Tert-butyl Esters

| Reagent | Solvent | Temperature | Time | Notes |

| 50% TFA / DCM | Dichloromethane (DCM) | Room Temperature | 1-2 hours | Standard, fast cleavage. |

| 25% TFA / DCM | Dichloromethane (DCM) | Room Temperature | 2-4 hours | Milder conditions for sensitive substrates. |

| Anhydrous HCl | Dioxane or Diethyl Ether | Room Temperature | Varies | Classic and effective method. |

| ZnBr₂ (5 eq.) | Dichloromethane (DCM) | Room Temperature | 24 hours | Selective cleavage in the presence of N-(PhF)amines. |

| Ytterbium triflate (5 mol%) | Nitromethane | 45-50°C | 6 hours | Catalytic and mild conditions. |

| p-Toluenesulfonic acid | Solvent-free (Microwave) | N/A | 3-4 minutes | Rapid deprotection of aromatic tert-butyl esters. |

| Silica Gel | Toluene | Reflux | Overnight | Mild, heterogeneous conditions. |

Experimental Protocols

Protocol 1: Tert-butylation of a Carboxylic Acid using Tert-butyl Acetate and a Catalyst

This protocol describes a general and efficient method for the synthesis of tert-butyl esters from carboxylic acids.

Materials:

-

Carboxylic acid

-

Tert-butyl acetate

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH) or Perchloric acid (HClO₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the carboxylic acid (1.0 mmol) in tert-butyl acetate (10 mL).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

In a separate vial, prepare a solution of the catalyst (e.g., 2 mol% Tf₂NH in 0.3 mL DCM).

-

Add the catalyst solution dropwise to the carboxylic acid solution at 0 °C.

-

Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, slowly add the reaction mixture to a chilled saturated aqueous NaHCO₃ solution to quench the reaction.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl ester.

Protocol 2: Acid-Catalyzed Deprotection of a Tert-butyl Ester using Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for the cleavage of a tert-butyl ester using a TFA/DCM solution.

Materials:

-

Tert-butyl ester

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Ethyl acetate (EtOAc)

-

1 M HCl, Water, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the tert-butyl ester in anhydrous DCM to a concentration of approximately 0.1-0.2 M.

-

While stirring at room temperature (20-25 °C), add TFA to the solution to a final concentration of 25-50% (v/v).

-

Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours depending on the TFA concentration.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by recrystallization or column chromatography.

Visualizing the Chemistry: Mechanisms and Workflows

Acid-Catalyzed Deprotection Mechanism

The cleavage of a tert-butyl ester under acidic conditions proceeds via a unimolecular mechanism (AAL1), initiated by protonation of the carbonyl oxygen. This is followed by the departure of the stable tert-butyl carbocation, which is subsequently quenched to form isobutene.

Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.

Orthogonal Deprotection Strategy in Peptide Synthesis

The orthogonality of the Fmoc and tert-butyl protecting groups is fundamental to SPPS. The Fmoc group is removed under basic conditions, while the tert-butyl ester remains stable. The tert-butyl ester is then cleaved under acidic conditions in the final step.

Caption: Workflow of Fmoc/tBu solid-phase peptide synthesis.

Experimental Workflow for Tert-butyl Ester Deprotection

The following diagram illustrates a typical laboratory workflow for the deprotection of a tert-butyl ester.

Caption: General experimental workflow for tert-butyl ester deprotection.

Conclusion

The tert-butyl ester protecting group is an indispensable tool in modern organic synthesis and drug development. Its predictable stability and selective lability under acidic conditions provide chemists with a reliable method for the temporary masking of carboxylic acids. A thorough understanding of its properties, coupled with the appropriate selection of protection and deprotection methodologies, is critical for the successful execution of complex synthetic strategies. The data and protocols presented in this guide offer a solid foundation for the effective implementation of the tert-butyl ester in research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for Fmoc-D-Asp(OtBu)-OH Coupling in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Asp(OtBu)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with enhanced enzymatic stability or specific conformational properties. The incorporation of D-amino acids can significantly increase the half-life of peptide-based therapeutics by making them resistant to protease degradation[1]. The tert-butyl (OtBu) protecting group on the side chain carboxyl function and the fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group provide an orthogonal protection scheme essential for Fmoc-based SPPS[1].

While its use is widespread, the coupling of Fmoc-D-Asp(OtBu)-OH presents challenges, primarily the risk of aspartimide formation, a deleterious side reaction that can lead to impurities that are difficult to separate from the target peptide[2][3]. This side reaction is sequence-dependent and is more prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences[4]. This document provides detailed application notes, comparative data on coupling methods, and step-by-step protocols to enable the efficient and high-purity incorporation of Fmoc-D-Asp(OtBu)-OH into peptide sequences.

Data Presentation: Comparison of Common Coupling Methods

The choice of coupling reagent is critical for the successful incorporation of Fmoc-D-Asp(OtBu)-OH, influencing coupling efficiency, reaction time, and the extent of side reactions. The following table summarizes key characteristics of commonly used coupling reagents.

| Coupling Reagent | Activating Agent | Typical Base | Key Advantages | Primary Considerations |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA, Collidine | High coupling efficiency and fast kinetics, especially for sterically hindered amino acids. Lower risk of racemization compared to HBTU. | Higher cost. Can lead to guanidinylation of the N-terminus if used in excess. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA, NMM | Effective and widely used. More cost-effective than HATU. | Generally less reactive than HATU for challenging couplings. Higher risk of racemization. |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA, NMM | High coupling efficiency, comparable to HATU in many cases. More cost-effective than HATU. | May be less effective than HATU for the most sterically demanding couplings. |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | N/A (Base-free) | Cost-effective. Minimizes racemization when used without an external base. | Slower reaction times. Formation of insoluble diisopropylurea (DIU) byproduct can complicate washing steps. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | DIPEA, NMM | High coupling efficiency, comparable to HATU. Safer alternative to HOBt/HOAt-based reagents. | Relatively newer reagent, may be less extensively validated for all sequences. |

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-D-Asp(OtBu)-OH using common coupling reagents. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and solid support.

Protocol 1: Standard Coupling using HATU/DIPEA

This protocol is recommended for most applications, including those involving sterically hindered couplings.

Materials:

-

Fmoc-D-Asp(OtBu)-OH

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Peptide synthesis grade N,N-Dimethylformamide (DMF)

-

Resin-bound peptide with a free N-terminal amine

-

Standard SPPS washing solvents (e.g., DCM, DMF)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and then treat again with 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

-

Coupling Reaction: Add DIPEA (6-10 equivalents) to the amino acid solution and allow the mixture to pre-activate for 2-5 minutes. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test to monitor the reaction progress. A negative test indicates complete coupling. If the test is positive, extend the coupling time or perform a second coupling (double coupling).

-

Washing: Once the coupling is complete, wash the resin with DMF (3-5 times).

Protocol 2: Coupling using HBTU/DIPEA

A cost-effective alternative to HATU for routine couplings.

Materials:

-

Fmoc-D-Asp(OtBu)-OH

-

HBTU

-

N,N-Diisopropylethylamine (DIPEA)

-

Peptide synthesis grade N,N-Dimethylformamide (DMF)

-

Resin-bound peptide with a free N-terminal amine

-

Standard SPPS washing solvents (e.g., DCM, DMF)

Procedure:

-

Resin Swelling and Deprotection: Follow steps 1-3 of Protocol 1.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Asp(OtBu)-OH (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.

-

Coupling Reaction: Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 2-5 minutes. Add the activated solution to the resin and couple for 1-2 hours.

-

Monitoring and Washing: Follow steps 6-7 of Protocol 1.

Protocol 3: Microwave-Assisted Coupling

This protocol accelerates coupling times, which can be beneficial in reducing aspartimide formation.

Materials:

-

Fmoc-D-Asp(OtBu)-OH

-

HATU or HBTU/HOBt

-

DIPEA

-

Peptide synthesis grade N,N-Dimethylformamide (DMF)

-

Resin-bound peptide with a free N-terminal amine

-

Microwave peptide synthesizer

Procedure:

-

Resin Swelling and Deprotection: Follow the standard procedure for the microwave synthesizer. Fmoc deprotection can often be completed in 3-5 minutes with microwave irradiation.

-

Amino Acid Activation: Prepare a stock solution of Fmoc-D-Asp(OtBu)-OH, coupling reagent (e.g., HBTU/HOBt, 5 equivalents each), and DIPEA (10 equivalents) in DMF.

-

Coupling Reaction: Add the activated amino acid solution to the resin in the reaction vessel. Perform the coupling with microwave irradiation for 5 minutes at a maximum temperature of 75°C.

-

Monitoring and Washing: After the coupling cycle, perform automated washing steps as programmed in the synthesizer. A Kaiser test can be performed on a small sample of resin to confirm complete coupling.

Mandatory Visualization

Caption: General workflow for the coupling of Fmoc-D-Asp(OtBu)-OH in SPPS.

Caption: Pathway of aspartimide formation during Fmoc-SPPS.

References

Deprotection Strategies for the 9-Fluorenylmethoxycarbonyl (Fmoc) Group: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its popularity stems from its stability to acidic conditions and its facile removal under mild basic conditions, allowing for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[3][4] This application note provides a comprehensive overview of Fmoc deprotection strategies, including standard and alternative protocols, quantitative data on reaction kinetics, and troubleshooting of common side reactions.

Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group proceeds via a base-mediated β-elimination mechanism.[1] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring system. This is followed by the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamic acid, which subsequently decarboxylates. The liberated DBF is a reactive electrophile that is trapped by the amine base to form a stable adduct.

Caption: Mechanism of Fmoc deprotection by a base.

Standard Deprotection Protocol: Piperidine in DMF

The most common method for Fmoc removal involves treating the peptide-resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF). This protocol is widely adopted due to its efficiency and reliability.

Experimental Protocol: Standard Fmoc Deprotection in SPPS

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 5-10 minutes at room temperature.

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Repeat the deprotection step with a fresh portion of the 20% piperidine in DMF solution for 10-15 minutes.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Quantitative Data on Deprotection Reagents

The choice of base and its concentration significantly impacts the deprotection kinetics. Piperidine is highly effective, leading to rapid Fmoc removal.

| Base | Concentration | Solvent | Half-life (t½) of Fmoc-Val-OH Deprotection | Reference |

| Piperidine | 20% (v/v) | DMF | ~ seconds | |

| Morpholine | 20% (v/v) | DMF | ~ seconds | |

| Diethylamine | 20% (v/v) | DMF | ~ hours | |

| Triethylamine | 20% (v/v) | DMF | ~ hours |

| Piperidine Concentration | Solvent | Time for >99% Fmoc Removal | Reference |

| 5% (v/v) | DMF | 3 minutes | |

| 20% (v/v) | DMF | < 3 minutes |

Alternative Deprotection Strategies

While piperidine is the standard, certain side reactions can occur, necessitating the use of alternative bases or modified protocols.

Common Side Reactions and Mitigation Strategies

| Side Reaction | Description | Mitigation Strategies |

| Diketopiperazine (DKP) Formation | Cyclization of the N-terminal dipeptide, leading to chain termination. This is particularly problematic for sequences containing Proline or Glycine. | - Use a dipeptide building block. - Employ a sterically hindered resin linker (e.g., 2-chlorotrityl chloride resin). - Utilize alternative deprotection reagents like 2% DBU/5% piperazine in NMP. |

| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues, especially Asp-Gly, Asp-Asn, and Asp-Ser sequences, leading to a succinimide derivative. | - Add a weak acid like 0.1 M HOBt or formic acid to the piperidine deprotection solution. - Use a weaker base such as piperazine. - Use sterically hindered protecting groups for the Asp side chain. |

| Racemization | Epimerization of optically active amino acids, particularly C-terminal residues or amino acids like Cysteine and Histidine, under basic conditions. | - Use milder deprotection conditions or shorter deprotection times. - For coupling, use racemization suppressants like HOBt or OxymaPure. |

Alternative Bases to Piperidine

Several other bases can be used for Fmoc deprotection, each with its own advantages and disadvantages.

-

Piperazine (PZ): A less nucleophilic and less basic alternative to piperidine, often used to minimize base-catalyzed side reactions.

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can be used at lower concentrations than piperidine. It is often used in combination with a nucleophilic scavenger like piperazine to trap the DBF byproduct.

-

4-Methylpiperidine (4-MP): Shows similar deprotection efficiency to piperidine and is not a controlled substance in some regions, simplifying procurement.

-

Sodium Hydroxide (NaOH): Can be used for Fmoc deprotection in solution, with kinetics dependent on concentration.

Experimental Protocol: DBU/Piperazine Deprotection

This protocol is useful for sequences prone to aspartimide formation.

-

Prepare Deprotection Solution: Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in DMF. For sequences highly susceptible to aspartimide formation, 1% formic acid can be added.

-

Resin Swelling and Solvent Removal: Swell the peptide-resin in DMF and then drain the solvent.

-

Deprotection: Add the DBU/piperazine solution to the resin and agitate for 5-10 minutes.

-

Drain: Drain the deprotection solution.

-

Washing: Wash the resin extensively with DMF.

Experimental Workflow for a Single SPPS Cycle

The following diagram illustrates a typical workflow for one cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.

Caption: A single cycle of solid-phase peptide synthesis.

Conclusion

The selection of an appropriate Fmoc deprotection strategy is critical for the successful synthesis of high-quality peptides. While the standard 20% piperidine in DMF protocol is robust for many applications, researchers must be aware of potential side reactions and consider alternative bases or modified conditions for challenging sequences. By understanding the underlying mechanisms and having access to detailed protocols, scientists can optimize their peptide synthesis workflows and achieve desired outcomes in their research and drug development endeavors.

References

Application Notes and Protocols for the Synthesis of Peptides Containing D-Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of peptides incorporating D-aspartic acid (D-Asp), a non-canonical amino acid of growing interest in drug development due to its ability to enhance peptide stability and modulate biological activity. This document outlines the primary challenges associated with the inclusion of D-Asp in peptide sequences, particularly the formation of aspartimide-related impurities, and offers detailed protocols to mitigate these side reactions. Furthermore, it delves into the biological significance of D-Asp containing peptides, with a focus on their role in hormonal regulation.

Introduction: The Significance of D-Aspartic Acid in Peptide Therapeutics

D-aspartic acid, the D-enantiomer of the naturally occurring L-aspartic acid, is not utilized in ribosomal protein synthesis but plays a crucial role in the neuroendocrine system.[1][2] Its incorporation into synthetic peptides can confer resistance to proteolytic degradation, thereby extending their in-vivo half-life, a critical attribute for therapeutic peptides.[3][4] Peptides containing D-amino acids can exhibit unique pharmacological properties, making them valuable candidates for drug discovery programs.[5] D-aspartic acid, in particular, has been shown to be involved in hormone synthesis and release, including testosterone.

Core Challenge: Aspartimide Formation

The principal obstacle in the solid-phase peptide synthesis (SPPS) of peptides containing aspartic acid, including its D-isoform, is the base-catalyzed formation of a cyclic aspartimide intermediate. This side reaction, which occurs during the piperidine-mediated removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, leads to a mixture of unwanted byproducts, including α- and β-peptides, as well as racemized products. The formation of these impurities complicates purification, reduces the overall yield, and can lead to the synthesis of peptides with altered or diminished biological activity.

The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.

Strategies to Mitigate Aspartimide Formation

Several strategies have been developed to minimize or eliminate aspartimide formation during Fmoc-SPPS. These approaches focus on modifying the protecting group strategy or the deprotection conditions.

-

Sterically Hindered Side-Chain Protecting Groups: Utilizing bulky ester protecting groups on the β-carboxyl group of D-aspartic acid, such as 3-methylpent-3-yl (OMpe) or 2,4-dimethylpent-3-yl (ODmPe), can sterically hinder the nucleophilic attack of the backbone amide, thereby reducing the rate of aspartimide formation.

-

Backbone Protection: The introduction of a protecting group on the amide nitrogen of the residue C-terminal to the D-Asp, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, effectively prevents the cyclization reaction.

-

Optimized Deprotection Conditions: Modifying the Fmoc deprotection conditions can also suppress aspartimide formation. This includes using lower concentrations of piperidine, shorter reaction times, or alternative, less basic reagents.

-

Novel Protecting Groups: The development of innovative side-chain protecting groups, such as cyanosulfurylides (CSY), offers a promising alternative. These groups mask the carboxylic acid via a stable C-C bond, which is resistant to the basic conditions of Fmoc deprotection and can be selectively removed under mild oxidative conditions.

Quantitative Comparison of Strategies to Reduce Aspartimide Formation

The following table summarizes the expected reduction in aspartimide-related impurities when employing various mitigation strategies compared to the standard Fmoc-D-Asp(OtBu)-OH building block. The data is illustrative and based on typical outcomes for susceptible sequences.

| Strategy | Fmoc-D-Asp Derivative | Expected Purity of Crude Peptide (%) | Expected Aspartimide-Related Impurities (%) |

| Standard | Fmoc-D-Asp(OtBu)-OH | 50-70 | 30-50 |

| Bulky Protecting Group | Fmoc-D-Asp(OMpe)-OH | 70-85 | 15-30 |

| Backbone Protection | Dipeptide: Fmoc-Xaa-D-Asp(OtBu)-OH with Hmb on Xaa | >90 | <10 |

| Novel Protecting Group | Fmoc-D-Asp(CSY)-OH | >95 | <5 |

Experimental Protocols

The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a model peptide containing D-aspartic acid.

Materials and Reagents

-

Rink Amide MBHA resin (0.5 mmol/g loading)

-

Fmoc-amino acids (including Fmoc-D-Asp(OtBu)-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

Protocol 1: Standard Solid-Phase Peptide Synthesis

This protocol outlines the standard procedure for incorporating Fmoc-D-Asp(OtBu)-OH into a peptide sequence.

Resin Swelling:

-

Place the Rink Amide resin (0.1 mmol) in a peptide synthesis vessel.

-

Add DMF (5 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

Fmoc Deprotection:

-

Add 20% piperidine in DMF (5 mL) to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat steps 1-3.

-

Wash the resin with DMF (5 x 5 mL).

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol, 5 eq.) and Oxyma Pure (0.5 mmol, 5 eq.) in DMF (2 mL).

-

Add DIC (0.5 mmol, 5 eq.) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

Repeat Fmoc deprotection and coupling steps for each amino acid in the sequence.

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM (5 x 5 mL) and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail (5 mL) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Protocol 2: Synthesis with a Bulky Protecting Group (Fmoc-D-Asp(OMpe)-OH)

Follow the standard SPPS protocol (4.2), substituting Fmoc-D-Asp(OtBu)-OH with Fmoc-D-Asp(OMpe)-OH during the corresponding coupling cycle. Coupling times may need to be extended to 4 hours to ensure complete reaction due to increased steric hindrance.

Purification and Analysis

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions containing the desired peptide.

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

Lyophilize the pure fractions to obtain the final peptide product.

Biological Signaling Pathways Involving D-Aspartic Acid

D-aspartic acid has been identified as a key signaling molecule in the neuroendocrine system, particularly in the regulation of testosterone synthesis. It exerts its effects through the hypothalamic-pituitary-gonadal (HPG) axis and by direct action on testicular cells.

D-Aspartic Acid and Testosterone Synthesis

D-Asp stimulates testosterone production through a multi-level mechanism. In the hypothalamus, it promotes the release of Gonadotropin-Releasing Hormone (GnRH). GnRH then acts on the pituitary gland to stimulate the secretion of Luteinizing Hormone (LH). LH, in turn, travels to the testes and stimulates the Leydig cells to produce and release testosterone. D-Asp also appears to have a direct effect on the testes, where it can enhance the expression of the Steroidogenic Acute Regulatory (StAR) protein, a key regulator of steroid hormone synthesis.

Caption: Signaling pathway of D-Aspartic Acid in testosterone synthesis.

D-Aspartic Acid and NMDA Receptor Signaling

D-aspartic acid can also function as a neurotransmitter by acting as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor. The binding of D-Asp (or glutamate) and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the neuronal membrane to relieve the magnesium ion block, leads to the opening of the ion channel. This allows the influx of calcium ions (Ca2+), which acts as a second messenger to trigger various intracellular signaling cascades, including the activation of protein kinases and transcription factors, ultimately influencing synaptic plasticity and neuronal function.

Caption: D-Aspartic Acid activation of the NMDA receptor signaling pathway.

Experimental Workflow for Peptide Synthesis and Characterization

The overall process for synthesizing and characterizing a peptide containing D-aspartic acid is summarized in the following workflow diagram.

Caption: General workflow for the synthesis of peptides containing D-aspartic acid.

References

- 1. peptide.com [peptide.com]

- 2. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Manufacturing of peptides exhibiting biological activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Fmoc-D-Asp-OH in Peptide Library Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide libraries is a powerful strategy in drug discovery and chemical biology. Fmoc-D-Asp-OH, a protected form of D-aspartic acid, is a key building block in this endeavor. The use of D-amino acids, such as D-aspartic acid, can confer remarkable properties to synthetic peptides, most notably an increased resistance to proteolytic degradation, which can significantly enhance their in vivo half-life and bioavailability.[1][2] Furthermore, the introduction of D-amino acids can induce unique conformational constraints on the peptide backbone, potentially leading to novel binding activities and specificities against biological targets.[3]

These application notes provide a comprehensive overview and detailed protocols for the effective utilization of this compound in the solid-phase peptide synthesis (SPPS) of peptide libraries, particularly using the One-Bead-One-Compound (OBOC) methodology.

Advantages of Incorporating this compound in Peptide Libraries

The inclusion of D-aspartic acid in peptide libraries offers several distinct advantages for drug development and research applications:

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are ubiquitous in biological systems.[2] This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.

-

Increased Structural Diversity: The stereochemistry of D-amino acids introduces unique turns and secondary structures within a peptide sequence that are not accessible with only L-amino acids. This expands the conformational space of the library, increasing the probability of identifying hits with high affinity and selectivity.

-

Novel Biological Activity: By virtue of their distinct three-dimensional structures, D-amino acid-containing peptides can interact with biological targets in novel ways, potentially leading to the discovery of agonists or antagonists with unique mechanisms of action.

Data Presentation: Expected Outcomes of Using this compound

While direct head-to-head quantitative comparisons of entire peptide libraries synthesized with this compound versus Fmoc-L-Asp-OH are not extensively documented in single studies, the following table summarizes the expected outcomes and key considerations based on established principles of peptide chemistry. The primary challenge with aspartic acid in Fmoc-SPPS is the formation of aspartimide, a side reaction that can lead to impurities.[4]

| Parameter | Fmoc-L-Asp(OtBu)-OH | Fmoc-D-Asp(OtBu)-OH | Rationale and Key Considerations |

| Coupling Efficiency | High | High | Coupling efficiency is generally comparable for L- and D-amino acids under standard SPPS conditions. |

| Aspartimide Formation | Prone to this side reaction, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences. | Also prone to this side reaction. The stereochemistry of the Asp residue does not inherently prevent aspartimide formation. | Aspartimide formation is a sequence- and condition-dependent side reaction. Mitigation strategies are crucial for both L- and D-Asp. |

| Crude Peptide Purity | Variable, dependent on sequence and mitigation of aspartimide formation. | Variable, dependent on sequence and mitigation of aspartimide formation. | Purity is highly contingent on the successful suppression of side reactions. |

| Final Library Yield | Good to High | Good to High | Yields are expected to be similar, assuming comparable coupling efficiencies and side reaction management. |

| Proteolytic Stability of Library Members | Low to Moderate | High | D-amino acids confer significant resistance to enzymatic degradation. |

| Structural Diversity of Library | Standard | Expanded | The inclusion of D-amino acids introduces novel peptide conformations. |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a One-Bead-One-Compound (OBOC) peptide library incorporating this compound and the subsequent screening process.

Protocol 1: Synthesis of an OBOC Peptide Library using the Split-and-Pool Method

This protocol outlines the synthesis of a peptide library on TentaGel resin using the split-and-pool method.

Materials:

-

Fmoc-protected amino acids (including Fmoc-D-Asp(OtBu)-OH)

-

TentaGel S NH2 resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Reaction vessels for SPPS

-

Apparatus for filtration and washing of resin

Procedure:

-

Resin Preparation:

-

Swell the TentaGel S NH2 resin in DMF for at least 1 hour in a suitable reaction vessel.

-

-

Fmoc Deprotection:

-

Drain the DMF and treat the resin with a 20% solution of piperidine in DMF (v/v) for 5 minutes.

-

Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (6 times) to remove all traces of piperidine.

-

-

Split-and-Pool Synthesis Cycle (repeated for each position in the peptide sequence):

-

Splitting: Divide the resin into equal portions, one for each amino acid to be coupled at that position.

-

Coupling:

-

In separate reaction vessels for each resin portion, add a solution of the corresponding Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

For the incorporation of D-aspartic acid, use the Fmoc-D-Asp(OtBu)-OH solution.

-

Allow the coupling reaction to proceed for 1.5-2 hours with agitation.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Pooling: Combine all the resin portions into a single vessel and mix thoroughly.

-

-

Final Deprotection:

-

After the final coupling cycle, perform a final Fmoc deprotection as described in step 2.

-

-

Side-Chain Deprotection and Cleavage from Resin:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v) for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptides.

-

Precipitate the peptides by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptides, wash with cold ether, and dry under vacuum.

-

Protocol 2: High-Throughput Screening of the OBOC Library

This protocol describes a general workflow for screening the synthesized OBOC library against a protein target of interest.

Materials:

-

Synthesized OBOC peptide library (on beads)

-

Target protein labeled with a fluorescent tag (e.g., FITC) or an enzyme (e.g., HRP)

-

Screening buffer (e.g., PBS with 0.1% Tween-20)

-

Blocking buffer (e.g., screening buffer with 1% BSA)

-

Washing buffer (e.g., screening buffer)

-

Microscope with fluorescence capabilities

-

Micromanipulator for bead isolation

-

Sequencing equipment (e.g., Edman degradation or mass spectrometry)

Procedure:

-

Bead Preparation:

-

Neutralize the beads from the library synthesis with a solution of DIPEA in DMF (5% v/v).

-

Wash the beads extensively with DMF, followed by DCM, and then the screening buffer.

-

-

Screening:

-

Incubate the beads with the labeled target protein in blocking buffer for 1-2 hours at room temperature with gentle agitation.

-

Wash the beads thoroughly with washing buffer to remove non-specifically bound target protein.

-

-

Hit Identification:

-

Visually inspect the beads under a microscope. "Hit" beads will exhibit a strong signal (fluorescence or colorimetric) due to the bound labeled target protein.

-

Isolate the positive beads using a micromanipulator.

-

-

Sequence Deconvolution:

-

Determine the amino acid sequence of the peptide on the isolated hit beads using an appropriate sequencing method such as Edman degradation or mass spectrometry.

-

-

Hit Validation:

-

Resynthesize the identified peptide sequences on a larger scale.

-

Confirm the binding affinity and specificity of the resynthesized peptides to the target protein using quantitative assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Visualizations

Signaling Pathway